3-Methylbicyclo[1.1.1]pentane-1-carbonitrile
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Overview
Description
3-Methylbicyclo[111]pentane-1-carbonitrile is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[111]pentane family, which is known for its rigid and compact three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Industrial Production Methods
Industrial production methods for 3-Methylbicyclo[11
Chemical Reactions Analysis
Types of Reactions
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylbicyclo[111]pentane-1-carbonitrile depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
Uniqueness
3-Methylbicyclo[1.1.1]pentane-1-carbonitrile is unique due to its combination of a rigid bicyclic structure and a reactive nitrile group. This combination makes it a valuable building block for the synthesis of complex molecules with specific properties and functions.
Properties
CAS No. |
796963-32-1 |
---|---|
Molecular Formula |
C7H9N |
Molecular Weight |
107.15 g/mol |
IUPAC Name |
3-methylbicyclo[1.1.1]pentane-1-carbonitrile |
InChI |
InChI=1S/C7H9N/c1-6-2-7(3-6,4-6)5-8/h2-4H2,1H3 |
InChI Key |
RNFOURVYTUHICP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)C#N |
Origin of Product |
United States |
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